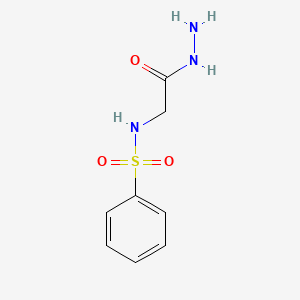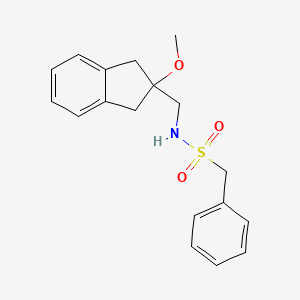
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used in scientific research to better understand the role of the dopamine D4 receptor in various physiological and behavioral processes.
Mechanism of Action
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide acts as a selective antagonist of the dopamine D4 receptor. By blocking the activity of this receptor, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide can modulate the release of dopamine in the brain and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
Studies have shown that N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide can affect various physiological and behavioral processes, including locomotor activity, reward, learning, and memory. For example, research has demonstrated that N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide can reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamines.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide in scientific research is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and behavioral processes. However, one limitation of using N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide is its potential off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide. For example, studies could investigate the role of the dopamine D4 receptor in other psychiatric disorders, such as depression and anxiety. Additionally, research could explore the potential therapeutic applications of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide, such as in the treatment of addiction or ADHD. Finally, studies could investigate the potential interactions between N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide and other drugs or compounds, which could shed light on the underlying mechanisms of various physiological and behavioral processes.
Synthesis Methods
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide involves several steps, including the reaction of 2-methoxyphenylacetonitrile with 2,3-dihydro-1H-inden-2-ylmethylamine to form the intermediate 2-methoxy-N-(2,3-dihydro-1H-inden-2-yl)-2-phenylacetamide. This intermediate is then treated with methanesulfonyl chloride to yield the final product, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide.
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide has been used extensively in scientific research to study the role of the dopamine D4 receptor in various physiological and behavioral processes. For example, studies have investigated the role of the dopamine D4 receptor in addiction, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-22-18(11-16-9-5-6-10-17(16)12-18)14-19-23(20,21)13-15-7-3-2-4-8-15/h2-10,19H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXVSHIPWTLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2492688.png)
![5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2492690.png)
![Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride](/img/structure/B2492691.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)

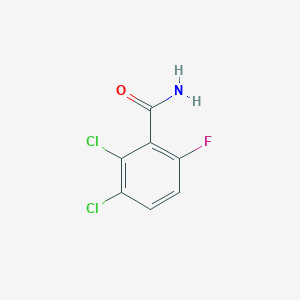
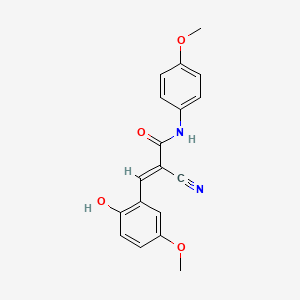
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)
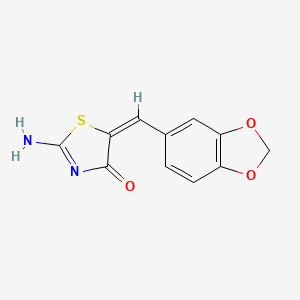
![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)
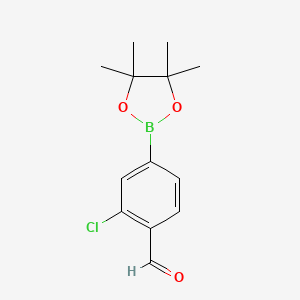
![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)
